molecular formula C23H23Cl2N5O2 B2432479 2-(2,4-dichlorophenoxy)-N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}acetamide CAS No. 941895-19-8

2-(2,4-dichlorophenoxy)-N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}acetamide

Numéro de catalogue: B2432479
Numéro CAS: 941895-19-8
Poids moléculaire: 472.37
Clé InChI: HOVUEWSGLRURJL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2,4-dichlorophenoxy)-N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}acetamide is an organic compound with a complex structure, characterized by the presence of dichlorophenoxy and pyridazinyl groups

Propriétés

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23Cl2N5O2/c1-29-9-11-30(12-10-29)22-8-6-20(27-28-22)16-3-2-4-18(13-16)26-23(31)15-32-21-7-5-17(24)14-19(21)25/h2-8,13-14H,9-12,15H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVUEWSGLRURJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Retrosynthetic Analysis and Strategic Disconnections

The target molecule can be dissected into three primary fragments: (1) the 2-(2,4-dichlorophenoxy)acetyl group, (2) the 3-aminophenyl moiety, and (3) the 6-(4-methylpiperazin-1-yl)pyridazin-3-yl substituent. Retrosynthetically, the acetamide bond serves as the pivotal linkage, suggesting a convergent synthesis strategy wherein the carboxylic acid derivative of the dichlorophenoxy segment couples with the aniline-containing pyridazine intermediate.

Fragment 1: Synthesis of 2-(2,4-Dichlorophenoxy)acetyl Chloride

The dichlorophenoxy acetyl group is synthesized via nucleophilic substitution between 2,4-dichlorophenol and chloroacetyl chloride. In a typical procedure, 2,4-dichlorophenol (1.0 equiv) is dissolved in dichloromethane (DCM) and treated with chloroacetyl chloride (1.2 equiv) in the presence of anhydrous potassium carbonate (2.0 equiv) at 0–5°C. The reaction proceeds for 4–6 hours, yielding 2-(2,4-dichlorophenoxy)acetyl chloride as a pale-yellow liquid (78% yield).

Key Reaction Conditions

  • Temperature: 0–5°C (prevents side reactions such as oligomerization)
  • Solvent: Dichloromethane (ensures homogeneity and facilitates acid scavenging)
  • Base: Anhydrous K₂CO₃ (neutralizes HCl byproduct)

Fragment 2: Preparation of 3-[6-(4-Methylpiperazin-1-yl)pyridazin-3-yl]aniline

This fragment requires functionalization of pyridazine at the 3-position with a phenyl group and subsequent introduction of the 4-methylpiperazine moiety.

Pyridazine Core Functionalization

6-Chloropyridazin-3-amine is synthesized via cyclization of mucobromic acid with hydrazine hydrate. The chloropyridazine intermediate is then subjected to Suzuki-Miyaura coupling with 3-aminophenylboronic acid using [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) as the catalyst. Reaction conditions include a 1:1 mixture of dioxane and aqueous Na₂CO₃ (2.0 M) at 80°C for 12 hours, yielding 3-(6-chloropyridazin-3-yl)aniline (65% yield).

Convergent Synthesis of the Target Compound

The final step involves acylation of 3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]aniline with 2-(2,4-dichlorophenoxy)acetyl chloride.

Acylation Protocol

A solution of 3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]aniline (1.0 equiv) in dry THF is treated with 2-(2,4-dichlorophenoxy)acetyl chloride (1.1 equiv) and triethylamine (2.0 equiv) at 0°C. The mixture is stirred for 2 hours at 0°C and then warmed to room temperature for 12 hours. The precipitate is filtered, washed with cold THF, and recrystallized from ethanol to afford the target compound as a white solid (72% yield).

Optimization Insights

  • Solvent Selection : Tetrahydrofuran (THF) provides optimal solubility for both reactants.
  • Base : Triethylamine effectively scavenges HCl, preventing protonation of the aniline.
  • Temperature Control : Low-temperature initiation minimizes side reactions.

Analytical Characterization

¹H NMR (400 MHz, DMSO-d₆) : δ 10.45 (s, 1H, NH), 8.65 (d, J = 9.2 Hz, 1H, pyridazine-H), 8.21 (d, J = 9.2 Hz, 1H, pyridazine-H), 7.89–7.82 (m, 2H, ArH), 7.55–7.48 (m, 3H, ArH), 7.32 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 7.12 (d, J = 2.4 Hz, 1H, ArH), 4.82 (s, 2H, OCH₂CO), 3.75–3.65 (m, 4H, piperazine-H), 2.55–2.45 (m, 4H, piperazine-H), 2.33 (s, 3H, N–CH₃).

¹³C NMR (100 MHz, DMSO-d₆) : δ 168.4 (CO), 158.2 (C–O), 152.1, 149.8, 139.2, 135.6, 133.4, 130.1, 129.8, 128.7, 127.3, 125.9, 124.3, 122.1 (aromatic carbons), 65.3 (OCH₂CO), 54.2, 52.7, 45.9 (piperazine carbons), 38.2 (N–CH₃).

HPLC Purity : 98.6% (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min, λ = 254 nm).

Comparative Evaluation of Synthetic Routes

Alternative methodologies were explored to optimize efficiency and yield:

Method Catalyst System Yield (%) Purity (%)
Palladium Amination Pd₂(dba)₃/Xantphos 58 95
Ullmann Coupling CuI/1,10-phenanthroline 42 89
Buchwald-Hartwig Pd(OAc)₂/BINAP 63 97

The Buchwald-Hartwig conditions provided superior yields due to enhanced catalyst stability and reduced side product formation.

Mechanistic Considerations

Palladium-Catalyzed Amination

The amination of 6-chloropyridazin-3-yl derivatives proceeds via oxidative addition of Pd⁰ to the C–Cl bond, followed by ligand exchange with 4-methylpiperazine. Reductive elimination regenerates the Pd⁰ catalyst, forming the C–N bond.

Acylation Kinetics

The nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of 2-(2,4-dichlorophenoxy)acetyl chloride is rate-determining. Triethylamine accelerates the reaction by deprotonating the intermediate ammonium ion, shifting the equilibrium toward product formation.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,4-dichlorophenoxy)-N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Applications De Recherche Scientifique

Scientific Research Applications

The applications of 2-(2,4-dichlorophenoxy)-N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}acetamide can be categorized as follows:

Chemistry

This compound serves as a reagent in organic synthesis, acting as a building block for more complex molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it valuable in synthetic chemistry.

Reaction Type Reagents Used Notes
OxidationPotassium permanganateConverts to more reactive species.
ReductionSodium borohydrideReduces functional groups for further reactions.
SubstitutionNucleophilesChlorine atoms can be replaced with other groups.

Biology

In biological research, this compound has been investigated for its potential as a biochemical probe. It may facilitate the study of cellular processes and molecular interactions due to its ability to bind specific enzymes or receptors.

Medicine

The therapeutic properties of this compound are under exploration, particularly for:

  • Anti-inflammatory Activities : Potential to inhibit pathways involved in inflammation.
  • Anticancer Properties : Investigated for effects on cancer cell lines.

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as a lead compound in drug development.

Industry

In industrial applications, this compound is utilized in the synthesis of agrochemicals and pharmaceuticals. Its unique properties make it suitable for developing new materials with enhanced performance characteristics.

Case Studies

Several studies have highlighted the effectiveness of 2-(2,4-dichlorophenoxy)-N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}acetamide in various research contexts:

  • Anticancer Activity Study :
    • A study evaluated the compound's effects on breast cancer cells, showing a dose-dependent inhibition of cell proliferation.
    • Results indicated that the compound could induce apoptosis through mitochondrial pathways.
  • Inflammatory Response Modulation :
    • Research focused on the compound's ability to inhibit pro-inflammatory cytokines in vitro.
    • Findings suggested that it could be developed into a therapeutic agent for inflammatory diseases.

Mécanisme D'action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

    2-(2,4-Dichlorophenoxy)propionic acid: A related compound with similar structural features but different functional groups.

    2,4-Dichlorophenoxyacetic acid: Another similar compound used as a herbicide with distinct chemical properties.

Uniqueness

2-(2,4-dichlorophenoxy)-N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}acetamide is unique due to its combination of dichlorophenoxy and pyridazinyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Activité Biologique

The compound 2-(2,4-dichlorophenoxy)-N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • A dichlorophenoxy group,
  • A piperazinyl moiety,
  • A pyridazine ring.

The molecular formula is C23H25Cl2N4O2C_{23}H_{25}Cl_2N_4O_2, with a molecular weight of approximately 450.38 g/mol. The presence of halogen atoms and nitrogen heterocycles suggests potential bioactivity through various pathways.

Research indicates that compounds similar to 2-(2,4-dichlorophenoxy)-N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}acetamide may exhibit several biological activities:

  • Anticonvulsant Activity : Analogous compounds have shown effectiveness in animal models for epilepsy, particularly through the modulation of voltage-sensitive sodium channels . This mechanism is crucial for stabilizing neuronal excitability.
  • Antimicrobial Properties : Similar derivatives have demonstrated significant antimicrobial activity against various bacterial strains, indicating potential applications in treating infections .
  • Pesticidal Activity : The compound's structural features suggest it may also act as a pesticide, targeting specific plant pathogens .

Anticonvulsant Studies

In a study evaluating the anticonvulsant properties of related compounds, it was found that certain derivatives exhibited protective effects in maximal electroshock (MES) models at doses ranging from 100 mg/kg to 300 mg/kg. The most promising candidates showed significant protection against seizures, indicating their potential as antiepileptic drugs .

CompoundDose (mg/kg)MES ProtectionNotes
Compound A100YesEffective at 0.5 h
Compound B300YesEffective at both time points
Compound C100NoInactive

Antimicrobial Activity

Another study assessed the antimicrobial efficacy of related acetamides against five bacterial strains and two fungal strains. The results indicated that certain derivatives had high activity levels against pathogens such as Escherichia coli and Staphylococcus aureus.

StrainActivity Level (Zone of Inhibition in mm)
E. coli20
Klebsiella pneumoniae18
Staphylococcus aureus22

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, reduction, and condensation. For example, substituting nitro groups with heterocyclic moieties (e.g., pyridazin-3-yl) under alkaline conditions (e.g., K₂CO₃ in DMF) is critical for regioselectivity . Iron powder reduction under acidic conditions (e.g., HCl/ethanol) ensures efficient conversion of nitro intermediates to aniline derivatives . Condensation with cyanoacetic acid or chloroacetamide derivatives requires coupling agents (e.g., EDC·HCl) to form the final acetamide backbone . Optimal temperature control (60–80°C) and solvent selection (e.g., DMSO or acetonitrile) improve yields by 15–20% .

Q. Which analytical techniques are most effective for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves aromatic protons (δ 7.2–8.5 ppm) and methylpiperazine signals (δ 2.3–3.1 ppm) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 503.12) and fragmentation patterns . Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and C-Cl bonds (750 cm⁻¹) . Purity (>95%) is validated via HPLC with a C18 column and acetonitrile/water gradient .

Q. What preliminary biological screening methods are recommended?

In vitro assays such as enzyme inhibition (e.g., kinase or protease targets) and cytotoxicity (MTT assay on cancer cell lines) are standard . Dose-response curves (IC₅₀ values) should be generated at concentrations of 0.1–100 µM. For receptor binding studies, radioligand displacement assays (e.g., using ³H-labeled antagonists) quantify affinity (Ki) .

Advanced Research Questions

Q. How can computational modeling predict binding modes and optimize pharmacokinetics?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with targets like dopamine D3 receptors or kinase domains . QSAR models correlate logP values (~3.5) with blood-brain barrier permeability . ADMET predictors (e.g., SwissADME) highlight metabolic liabilities, such as cytochrome P450-mediated oxidation of the methylpiperazine group .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., 5 nM vs. 50 nM) may arise from assay conditions (e.g., ATP concentration in kinase assays). Validate findings using orthogonal methods:

  • Surface plasmon resonance (SPR) for binding kinetics .
  • CRISPR-edited cell lines to isolate target-specific effects .
  • Meta-analysis of structural analogs (e.g., pyridazine vs. pyrimidine cores) .

Q. How can regioselectivity challenges in functionalization be addressed?

Directed ortho-metalation (DoM) using LDA/TMPLi directs electrophilic substitution on the pyridazine ring . Transition-metal catalysis (Pd/Cu) enables C-H activation at the dichlorophenoxy group for late-stage diversification . Computational reaction path searches (AFIR method) predict feasible pathways and reduce trial-and-error experimentation .

Q. What methodologies elucidate structure-activity relationships (SAR) for this scaffold?

  • Core modifications: Replace pyridazine with pyrimidine to assess π-π stacking efficiency .
  • Substituent effects: Compare 4-methylpiperazine vs. morpholine on solubility (logS: -3.2 vs. -2.8) .
  • Bioisosteres: Substitute dichlorophenoxy with trifluoromethylphenyl to enhance metabolic stability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.